molecular formula C16H17ClN2O4 B14012420 4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile CAS No. 56069-79-5

4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile

Cat. No.: B14012420
CAS No.: 56069-79-5
M. Wt: 336.77 g/mol
InChI Key: KUOSDEHGHAPCBN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chlorophenyl group and four methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile typically involves the reaction of 4-chlorobenzyl cyanide with methoxy-substituted cyclobutane derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is unique due to its combination of a cyclobutane ring with multiple methoxy groups and nitrile functionalities. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

56069-79-5

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77 g/mol

IUPAC Name

4-(4-chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile

InChI

InChI=1S/C16H17ClN2O4/c1-20-15(21-2)13(11-5-7-12(17)8-6-11)14(9-18,10-19)16(15,22-3)23-4/h5-8,13H,1-4H3

InChI Key

KUOSDEHGHAPCBN-UHFFFAOYSA-N

Canonical SMILES

COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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